N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide
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Overview
Description
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide likely involves multiple steps:
Formation of the dichloropropenyl group: This could be achieved through the chlorination of a propenyl precursor.
Attachment of the formyl group: This might involve a formylation reaction, such as the Vilsmeier-Haack reaction.
Incorporation of the methoxyphenoxy group: This could be done through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide may undergo various types of reactions:
Oxidation: The formyl group could be oxidized to a carboxylic acid.
Reduction: The formyl group could be reduced to an alcohol.
Substitution: The dichloropropenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide could have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible pharmaceutical applications, depending on its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a formyl group.
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-methoxyphenoxy)propanamide: Similar structure but without the formyl group.
Properties
IUPAC Name |
N-(3,3-dichloroprop-2-enyl)-3-(4-formyl-2-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c1-20-12-8-10(9-18)2-3-11(12)21-7-5-14(19)17-6-4-13(15)16/h2-4,8-9H,5-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGMOSKHJUVWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCC(=O)NCC=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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